

# A Comparative Guide to Novel Compounds Synthesized from 4-Ethoxybenzyl Alcohol

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## Compound of Interest

Compound Name: 4-Ethoxybenzyl alcohol

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This guide provides a comprehensive analysis of a novel Schiff base synthesized from **4-ethoxybenzyl alcohol**, offering a comparison of its antimicrobial activity with related compounds. Detailed experimental protocols, data summaries, and workflow visualizations are presented to facilitate further research and development in this area.

A novel Schiff base, (E)-N-(4-ethoxybenzylidene)pyridin-2-amine, was synthesized via the oxidation of **4-ethoxybenzyl alcohol** to 4-ethoxybenzaldehyde, followed by a condensation reaction with 2-aminopyridine. The characterization and antimicrobial properties of this compound and its subsequent metal complexes have been investigated, providing insights into its potential as a new therapeutic agent.<sup>[1]</sup>

## Data Presentation: A Comparative Overview

The antimicrobial efficacy of the synthesized Schiff base and its metal complexes were evaluated against various microbial strains. The following tables summarize the key characterization and biological activity data.

Table 1: Physicochemical and Spectral Characterization of (E)-N-(4-ethoxybenzylidene)pyridin-2-amine<sup>[1]</sup>

Property	Value
Molecular Formula	C <sub>14</sub> H <sub>14</sub> N <sub>2</sub> O
Molecular Weight	226.28 g/mol
Melting Point	95 - 97 °C
Color	Dark Yellow
<sup>1</sup> H NMR (ppm)	9.71 (s, 1H, HC=N), aromatic protons
<sup>13</sup> C NMR (ppm)	158.48 (C=N)
IR (cm <sup>-1</sup> )	1681 (C=N), 1595 (aromatic C=C), 1036 (C-O)

Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm)[1]

Compound	S. aureus	E. coli	P. aeruginosa	S. cerevisiae
(E)-N-(4-ethoxybenzylidene)pyridin-2-amine	Inactive	Inactive	Inactive	Inactive
Zinc(II) Complex	Inactive	Inactive	Inactive	Inactive
Chromium(III) Complex	Inactive	Inactive	Inactive	11 - 15

Note: The study by Ojo et al. (2021) also synthesized and tested a structurally related Schiff base, (E)-4-ethoxy-N-(pyridin-2-ylmethylene)aniline, and its metal complexes. Only the chromium complex of this related compound showed antifungal activity against *S. cerevisiae*. [1]

## Experimental Protocols

### Synthesis of (E)-N-(4-ethoxybenzylidene)pyridin-2-amine[1]

- Oxidation of **4-Ethoxybenzyl Alcohol** to 4-Ethoxybenzaldehyde: **4-Ethoxybenzyl alcohol** is oxidized to 4-ethoxybenzaldehyde using a standard oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane ( $\text{CH}_2\text{Cl}_2$ ). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the crude aldehyde, which is then purified by column chromatography.
- Synthesis of the Schiff Base:
  - An equimolar amount of 4-ethoxybenzaldehyde (0.01 mol, 1.50 g) and 2-aminopyridine (0.01 mol, 0.94 g) are dissolved in ethanol.
  - The mixture is refluxed for 2 hours.
  - The resulting dark yellow mixture is extracted using water and dichloromethane.
  - The organic layer is separated, dried, and the solvent is evaporated to yield dark yellow crystals of the Schiff base.
  - The solid product is recrystallized from ethanol and hexane, filtered, and air-dried.

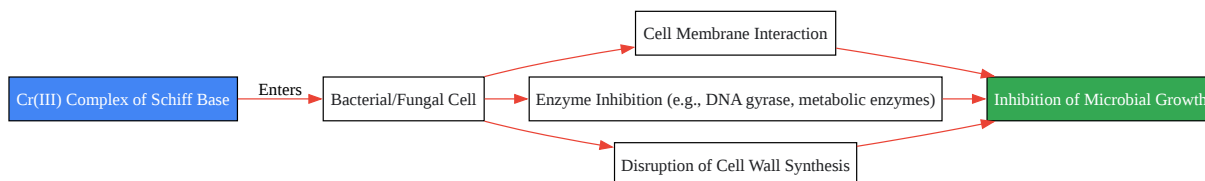
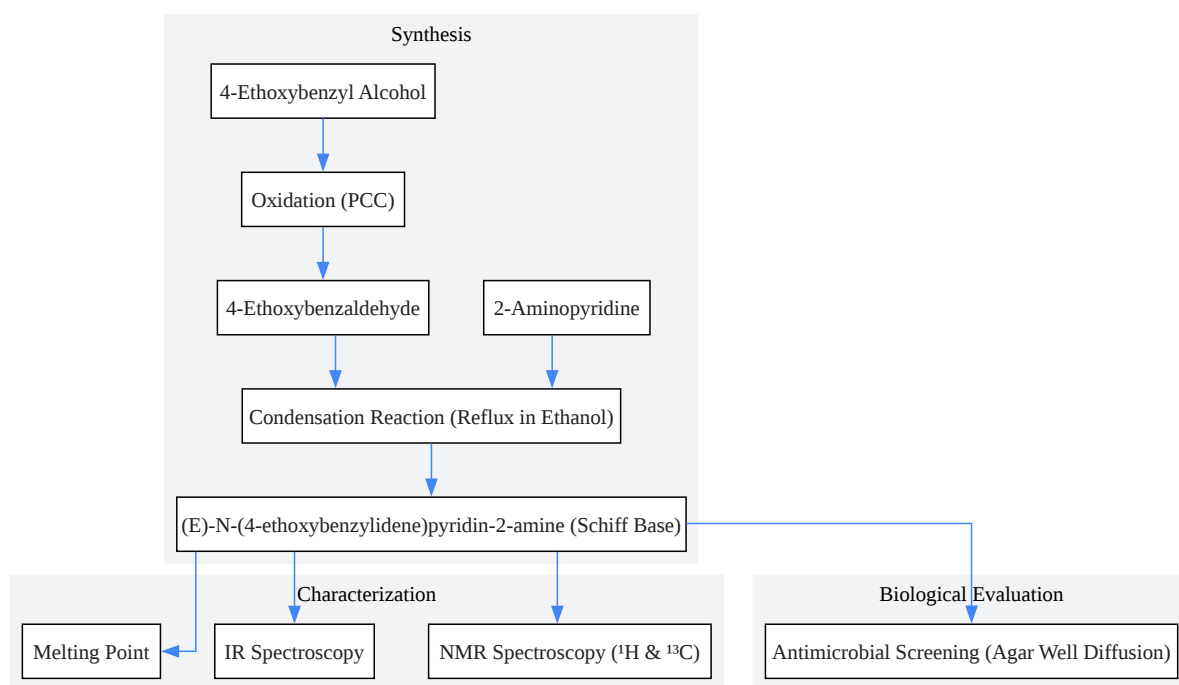
## Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

- Preparation of Inoculum: Bacterial and fungal strains are cultured in their respective appropriate broth overnight at 37 °C and 28 °C, respectively. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard.
- Agar Plate Preparation: Molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.
- Inoculation: A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly inoculate the entire surface of the agar plates.
- Well Preparation and Sample Application: A sterile cork borer is used to create wells in the agar. A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well.

- Incubation: The plates are incubated at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.
- Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters.

## Visualizations

## Workflow for Synthesis and Characterization



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## References

- 1. scispace.com [scispace.com]
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